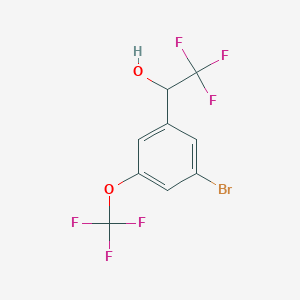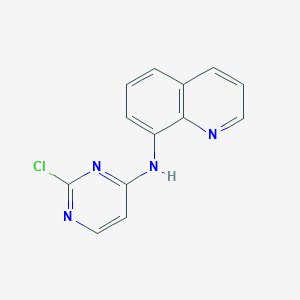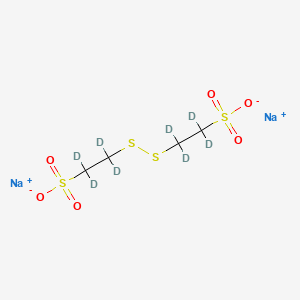
3-Bromo-5-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol: is a chemical compound with the molecular formula C8H6BrF3O2. It is known for its unique structure, which includes bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzyl alcohol moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing advanced chemical engineering techniques to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 3-Bromo-5-(trifluoromethoxy)-alpha-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 3-Bromo-5-(trifluoromethoxy)-alpha-(trifluoromethyl)benzene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its trifluoromethyl groups are known to enhance the bioavailability and stability of molecules.
Medicine: The compound has potential applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for the design of molecules with specific therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethoxy)benzyl Alcohol
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)benzaldehyde
Uniqueness: 3-Bromo-5-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which enhance its chemical stability and bioavailability. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H5BrF6O2 |
|---|---|
Molecular Weight |
339.03 g/mol |
IUPAC Name |
1-[3-bromo-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5BrF6O2/c10-5-1-4(7(17)8(11,12)13)2-6(3-5)18-9(14,15)16/h1-3,7,17H |
InChI Key |
LUJVVPGRSMMFRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)


![6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine](/img/no-structure.png)
![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)

